molecular formula C22H19NO2 B13129577 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide CAS No. 2594-60-7

2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide

Cat. No.: B13129577
CAS No.: 2594-60-7
M. Wt: 329.4 g/mol
InChI Key: HJLRJKZYLBNZAZ-UHFFFAOYSA-N
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Description

2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is an organic compound that features a fluorenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 9H-fluoren-9-one and N-methylbenzamide.

    Reduction: 9H-fluoren-9-one is reduced to 9-hydroxy-9H-fluorene using a reducing agent such as sodium borohydride (NaBH4).

    Formation of Intermediate: The 9-hydroxy-9H-fluorene is then reacted with formaldehyde to form 9-(hydroxymethyl)-9H-fluorene.

    Amidation: Finally, 9-(hydroxymethyl)-9H-fluorene is reacted with N-methylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: 9-oxo-9H-fluorene derivatives.

    Reduction: N-methylbenzylamine derivatives.

    Substitution: Various substituted fluorenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
  • 9-(2-(9-hydroxy-9H-fluoren-9-yl)ethynyl)-9H-fluoren-9-ol
  • 9-fluorenol

Uniqueness

2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is unique due to its specific combination of a fluorenyl group and a benzamide structure

Properties

CAS No.

2594-60-7

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(9-hydroxyfluoren-9-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C22H19NO2/c1-23-21(24)16-9-3-2-8-15(16)14-22(25)19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h2-13,25H,14H2,1H3,(H,23,24)

InChI Key

HJLRJKZYLBNZAZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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